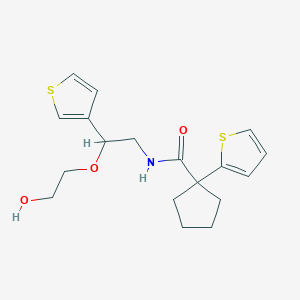

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a structurally complex molecule featuring:

- Thiophene substituents: Two distinct thiophene moieties (3-yl and 2-yl positions) contribute aromaticity, π-π stacking capability, and sulfur-mediated electronic effects.

- Hydroxyethoxyethyl side chain: A polar, flexible chain with a terminal hydroxyl group, enhancing solubility and enabling hydrogen bonding.

This compound’s design likely targets pharmacologically relevant receptors (e.g., opioid or enzyme inhibitors) due to structural parallels with bioactive carboxamides (e.g., Cyclopentylfentanyl) .

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S2/c20-8-9-22-15(14-5-11-23-13-14)12-19-17(21)18(6-1-2-7-18)16-4-3-10-24-16/h3-5,10-11,13,15,20H,1-2,6-9,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGNWQAKDPVKEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CSC=C3)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (referred to as "the compound" hereafter) is a synthetic organic compound with potential biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of approximately 281.33 g/mol. The structure includes two thiophene rings and an ethoxy group, which may contribute to its biological activity by enhancing solubility and cellular uptake.

| Property | Value |

|---|---|

| Molecular Formula | C13H15NO4S |

| Molecular Weight | 281.33 g/mol |

| Purity | 95% |

| Physical Form | Oil |

| Storage Temperature | Room Temperature (RT) |

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies on related compounds have demonstrated their ability to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, which is crucial in inflammatory responses. The compound may function through inhibition of pro-inflammatory cytokines such as TNF-α and CCL2, thereby modulating inflammatory pathways.

Case Study: Inhibition of Cytokine Production

In a study involving RAW 264.7 cells, treatment with the compound at varying concentrations led to a notable decrease in the secretion of TNF-α and CCL2. For example:

- Treatment Concentrations : 1 µg/mL, 10 µg/mL, and 100 µg/mL

- Results :

- 1 µg/mL : Significant reduction in TNF-α levels.

- 10 µg/mL : Further reduction observed.

- 100 µg/mL : Maximum inhibition noted.

This suggests that the compound may be a viable candidate for developing anti-inflammatory therapies.

Antioxidant Activity

Compounds containing thiophene rings have been reported to exhibit antioxidant properties. The presence of the ethoxy group may enhance this activity by facilitating electron donation, which neutralizes free radicals.

Cytotoxicity Studies

While exploring the cytotoxic effects, it was found that at higher concentrations (e.g., 100 µg/mL), the compound exhibited reduced cell viability in cancer cell lines, indicating potential for selective cytotoxicity against malignant cells while sparing normal cells.

Table 2: Cytotoxicity Results

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 90 |

| 100 | 60 |

The proposed mechanism of action for the compound involves:

- Inhibition of NF-kB Pathway : By preventing the activation of NF-kB, the compound may reduce the expression of various inflammatory mediators.

- Scavenging Free Radicals : The antioxidant activity helps in mitigating oxidative stress, which is often linked to chronic inflammation and various diseases.

- Modulation of Cytokine Production : By affecting signaling pathways involved in cytokine production, the compound can alter immune responses beneficially.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below contrasts key structural features and properties with analogous compounds:

Electronic and Conformational Analysis

- Thiophene vs. Furan/Phenyl : Thiophene’s sulfur atom increases electron-richness compared to furan (oxygen) or phenyl (carbon), influencing dihedral angles and intermolecular interactions. For example, N-(2-nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 8.5–13.5° between thiophene and benzene rings, similar to furan analogs . The target compound’s dual thiophenes may adopt distinct conformations affecting receptor binding.

- Hydroxyethoxy vs.

Pharmacological Implications

- Opioid Receptor Analogs : Cyclopentylfentanyl’s cyclopentanecarboxamide core is critical for μ-opioid receptor binding . The target compound’s thiophene substituents may alter receptor selectivity or potency due to steric and electronic differences.

- Antimicrobial Potential: Thiophene carboxamides like N-(2-nitrophenyl)thiophene-2-carboxamide exhibit antifungal/antibacterial activity . The target compound’s hydroxyl group could modulate such effects by improving membrane penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.